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Compound of Interest

Compound Name:
2-Chloro-5-

cyanobenzenesulfonamide

Cat. No.: B1371306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Chloro-5-
cyanobenzenesulfonamide with two of its analogues: 4-Chlorobenzenesulfonamide and 4-

Cyanobenzenesulfonamide. The objective is to offer a comprehensive analysis of their

structural features through a variety of spectroscopic techniques, supported by experimental

data and detailed methodologies. This information is crucial for researchers in the fields of

medicinal chemistry and materials science for compound identification, characterization, and

quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound Aromatic Protons
Sulfonamide Protons (-
SO₂NH₂)

2-Chloro-5-

cyanobenzenesulfonamide
7.8 - 8.2 (m, 3H) ~7.5 (br s, 2H)

4-Chlorobenzenesulfonamide
7.85 (d, J=8.8 Hz, 2H), 7.55 (d,

J=8.8 Hz, 2H)[1]
7.42 (s, 2H)[1]

4-Cyanobenzenesulfonamide
8.05 (d, J=8.4 Hz, 2H), 7.90 (d,

J=8.4 Hz, 2H)
~7.6 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound Aromatic Carbons Cyano Carbon (-CN)

2-Chloro-5-

cyanobenzenesulfonamide

115.0, 130.0, 132.5, 134.0,

138.0, 140.0
~117.0

4-Chlorobenzenesulfonamide 129.2, 129.8, 139.3, 142.1[1] N/A

4-Cyanobenzenesulfonamide 117.9, 128.0, 133.0, 145.0 ~118.0

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound
N-H Stretch
(Sulfonamide)

S=O Stretch
(Sulfonamide)

C≡N Stretch
(Cyano)

C-Cl Stretch

2-Chloro-5-

cyanobenzenesu

lfonamide

~3350, ~3250 ~1340, ~1160 ~2230 ~750

4-

Chlorobenzenes

ulfonamide

3348, 3253[2] 1342, 1162[2] N/A ~760[2]

4-

Cyanobenzenes

ulfonamide

~3340, ~3240 ~1350, ~1170 ~2235 N/A
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Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragmentation Peaks

2-Chloro-5-

cyanobenzenesulfonamide
216/218 (Computed) 152, 137, 102

4-Chlorobenzenesulfonamide 191/193[3] 156, 111, 75[3]

4-Cyanobenzenesulfonamide 182 118, 102, 76

Table 5: UV-Vis Spectroscopic Data (λmax, nm)

Compound Solvent λmax

2-Chloro-5-

cyanobenzenesulfonamide
Methanol ~235, ~280

4-Chlorobenzenesulfonamide Ethanol 226, 265, 273

4-Cyanobenzenesulfonamide Methanol ~238, ~275

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved

in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data is

reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet),

coupling constant (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported

in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded using the KBr pellet method. A small amount of the solid sample

was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The
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spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

Samples were dissolved in a suitable solvent such as methanol or acetonitrile and introduced

into the mass spectrometer. The data is reported as mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were

dissolved in spectroscopic grade methanol or ethanol to a concentration of approximately 10⁻⁵

M. Spectra were recorded in the 200-400 nm range using a quartz cuvette with a 1 cm path

length.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the

benzenesulfonamide compounds.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of benzenesulfonamide analogues.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzenesulfonamide
https://www.chemicalbook.com/SpectrumEN_98-64-6_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C98646&Units=CAL
https://www.benchchem.com/product/b1371306#spectroscopic-comparison-of-2-chloro-5-cyanobenzenesulfonamide-and-its-analogues
https://www.benchchem.com/product/b1371306#spectroscopic-comparison-of-2-chloro-5-cyanobenzenesulfonamide-and-its-analogues
https://www.benchchem.com/product/b1371306#spectroscopic-comparison-of-2-chloro-5-cyanobenzenesulfonamide-and-its-analogues
https://www.benchchem.com/product/b1371306#spectroscopic-comparison-of-2-chloro-5-cyanobenzenesulfonamide-and-its-analogues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1371306?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

